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molecular formula C14H14N2O2S B8528821 Carbamic acid, (4-(methylthio)phenyl)-, 3-pyridinylmethyl ester CAS No. 51594-86-6

Carbamic acid, (4-(methylthio)phenyl)-, 3-pyridinylmethyl ester

Cat. No. B8528821
M. Wt: 274.34 g/mol
InChI Key: KHTCKRBILMFWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03931202

Procedure details

To a solution of 4.4 g. (0.04 mole) of 3-pyridylcarbinol in 50 ml. of benzene containing 0.1 g. of Dabco catalyst was added, dropwise, a solution of 6.6 g. (0.04 mole) of p-methylthiophenyl isocyanate (New Haven Chemicals) in 50 ml. of benzene. During the addition a white solid separated and the temperature rose from 23°C. to 34°C. The mixture was stirred at ambient temperature for 16 hrs. and the product was filtered off. After oven-drying in vacuo there was obtained 10.4 g. melting at 133° -135°C. This is a 95% yield of 3-pyridylmethyl N-(4'-methylthiophenyl)-carbamate.
Quantity
0.04 mol
Type
reactant
Reaction Step One
Quantity
0.04 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.1 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][OH:8])[CH:2]=1.[CH3:9][S:10][C:11]1[CH:16]=[CH:15][C:14]([N:17]=[C:18]=[O:19])=[CH:13][CH:12]=1>C1N2CCN(CC2)C1.C1C=CC=CC=1>[CH3:9][S:10][C:11]1[CH:12]=[CH:13][C:14]([NH:17][C:18](=[O:19])[O:8][CH2:7][C:3]2[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=2)=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
0.04 mol
Type
reactant
Smiles
N1=CC(=CC=C1)CO
Step Two
Name
Quantity
0.04 mol
Type
reactant
Smiles
CSC1=CC=C(C=C1)N=C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1CN2CCN1CC2
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
0.1 g
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 16 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During the addition a white solid
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
rose from 23°C. to 34°C
FILTRATION
Type
FILTRATION
Details
and the product was filtered off
CUSTOM
Type
CUSTOM
Details
After oven-drying in vacuo
CUSTOM
Type
CUSTOM
Details
there was obtained 10.4 g

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CSC1=CC=C(C=C1)NC(OCC=1C=NC=CC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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